molecular formula C19H16ClNO4S B3694767 (5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3694767
M. Wt: 389.9 g/mol
InChI Key: JFQQDFZICDFKJE-WJDWOHSUSA-N
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Description

The compound (5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This particular compound features a benzylidene group substituted with chloro, ethoxy, and methoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinediones with various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.

Biology

In biological research, the compound is investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Medicine

The compound’s structural similarity to other thiazolidinediones suggests potential antidiabetic properties, making it a subject of interest in the development of new therapeutic agents for diabetes management.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its potential antidiabetic activity, it may act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. The compound’s anti-inflammatory and anticancer effects may be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar biological activities.

Uniqueness

The unique substitution pattern on the benzylidene group of (5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione may confer distinct chemical and biological properties compared to other thiazolidinediones. These differences could result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-3-25-17-14(20)9-12(10-15(17)24-2)11-16-18(22)21(19(23)26-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQDFZICDFKJE-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
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(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
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(5Z)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

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